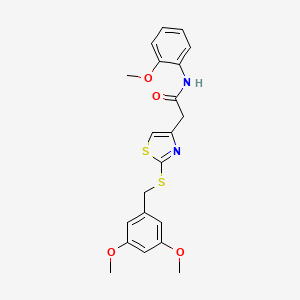

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide

描述

属性

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-25-16-8-14(9-17(11-16)26-2)12-28-21-22-15(13-29-21)10-20(24)23-18-6-4-5-7-19(18)27-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUBGAUCDJXGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzyl Thioether: This step involves the nucleophilic substitution of a benzyl halide with a thiol group.

Acetamide Formation: The final step involves the acylation of an amine with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: The methoxy groups on the benzene ring can undergo nucleophilic aromatic substitution under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydride, dimethyl sulfoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

科学研究应用

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

作用机制

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and benzyl thioether moiety are likely involved in binding to the active site of the target, while the acetamide group may participate in hydrogen bonding or other interactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Thiazole- and Thioacetamide-Containing Derivatives

Compound 19 (from ):

Structure : 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.

- Key Differences: Replaces the thiazole ring in the target compound with a pyrimidinone core. Features a trifluoromethyl-substituted benzothiazole group instead of the 2-methoxyphenylacetamide.

- Implications: The trifluoromethyl group enhances electronegativity and metabolic stability compared to methoxy groups .

Benzofuran–Oxadiazole Derivatives (from ):

Example : 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide.

- Key Differences :

- Replaces the thiazole with a 1,3,4-oxadiazole ring fused to a benzofuran system.

- Retains a methoxyphenylacetamide group but lacks the 3,5-dimethoxybenzyl substitution.

- The benzofuran moiety may improve fluorescence properties, useful in bioimaging or mechanistic studies.

Benzothiazole and Quinazolinone Analogs

Benzothiazole Derivatives (from ):

Example : 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide.

- Key Differences :

- Substitutes the thiazole core with a benzothiazole system.

- Incorporates an indole-derived hydrazide group instead of the methoxyphenylacetamide.

- Implications: The indole moiety may enhance anti-inflammatory activity by modulating cyclooxygenase (COX) pathways .

Quinazolinone Derivatives (from ):

Example : N-(3,5-Dimethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide.

- Key Differences: Replaces the thiazole with a quinazolinone core. Includes a sulfamoylphenyl group, absent in the target compound.

- Quinazolinones are known for kinase inhibition, suggesting possible antitumor applications.

Structural and Functional Group Analysis

生物活性

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is associated with various pharmacological properties, including antimicrobial and anticancer effects. The presence of methoxy and benzyl groups enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula: CHNOS

- Molecular Weight: 430.5 g/mol

- Structural Features:

- Thiazole ring

- Benzyl thioether group

- Acetamide group

The unique combination of these functional groups contributes to the compound's biological activity by facilitating interactions with enzymes and receptors.

The mechanism of action for this compound primarily involves:

- Binding to Enzymes and Receptors: The thiazole ring and aromatic groups allow for effective binding to active sites on molecular targets, potentially inhibiting or modulating their activity.

- Induction of Apoptosis: Evidence suggests that the compound may induce apoptosis in cancer cells, contributing to its anticancer properties.

Anticancer Activity

Research has demonstrated that compounds with thiazole rings exhibit significant anticancer effects. In vitro studies on various cancer cell lines have indicated that this compound can inhibit cell proliferation and induce cell death. For instance, studies using human lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results in terms of cytotoxicity and inhibition of tumor growth.

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.26 ± 0.33 | 2D Assay |

| HCC827 | 6.48 ± 0.11 | 2D Assay |

| NCI-H358 | 20.46 ± 8.63 | 3D Assay |

The IC50 values indicate the concentration required to inhibit 50% of cell viability, highlighting the compound's effectiveness in a two-dimensional culture compared to three-dimensional cultures.

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against various pathogens. The thiazole moiety is known for its ability to disrupt microbial cellular processes, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

-

Antitumor Studies:

- In a study involving newly synthesized derivatives similar to this compound, researchers found that compounds with thiazole structures demonstrated significant antitumor activity across multiple assays.

- The use of MTS cytotoxicity assays revealed that certain derivatives effectively inhibited the proliferation of cancer cells while showing lower toxicity towards normal cells.

-

Enzyme Inhibition:

- Investigations into the enzyme inhibition potential of this compound suggest it may act as a modulator for specific targets involved in cancer progression or microbial resistance.

常见问题

Q. What are the common synthetic routes for preparing 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, a thiazole-thioether intermediate can be generated by reacting a thiol-containing precursor (e.g., 3,5-dimethoxybenzyl mercaptan) with a brominated thiazole derivative. Potassium carbonate in dimethylformamide (DMF) is commonly used as a base and solvent, with reaction progress monitored by TLC . Optimization strategies include adjusting solvent polarity (e.g., acetonitrile vs. DMF), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants. Parallel reactions under varying conditions can identify optimal yields .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm substituent connectivity and regiochemistry.

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹).

- Elemental analysis to verify purity and stoichiometry (e.g., matching calculated vs. observed C, H, N, S percentages) .

- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight.

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

Initial screening involves testing against target enzymes (e.g., kinases, proteases) or cell lines (e.g., cancer, microbial). For example:

- Antimicrobial assays : Measure MIC (minimum inhibitory concentration) using broth microdilution.

- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., IC₅₀ determination).

- Cytotoxicity : Employ MTT or resazurin assays on mammalian cell lines .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for scale-up synthesis while minimizing side products?

Utilize Design of Experiments (DOE) to evaluate interactions between variables (e.g., solvent, temperature, catalyst). For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in required precise control of catalyst loading (CuI) and solvent (DMF/water mixtures) to avoid dimerization . Advanced techniques like flow chemistry or microwave-assisted synthesis may improve reproducibility and reduce reaction times.

Q. How can contradictions in spectral data (e.g., ambiguous NMR peaks) be resolved?

- Perform 2D NMR (e.g., NOESY to assess spatial proximity of protons).

- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).

- Use X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation, as demonstrated in for a related acetamide derivative .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting bioactivity enhancement?

- Systematic substitution : Modify the thiazole ring (e.g., replace sulfur with oxygen), alter methoxy groups on the benzyl moiety, or vary the acetamide’s aryl group.

- Pharmacophore mapping : Use docking studies to identify critical binding interactions (e.g., hydrogen bonding with the thiazole sulfur or acetamide carbonyl) .

- Metabolic stability : Introduce fluorine atoms or methyl groups to block cytochrome P450-mediated degradation.

Q. How can computational modeling predict the compound’s interaction with biological targets?

Q. What methodologies are appropriate for studying environmental fate and degradation pathways?

Follow protocols from projects like INCHEMBIOL ( ):

- Hydrolysis studies : Expose the compound to buffers at varying pH (1–13) and monitor degradation via LC-MS.

- Photolysis : Use UV light chambers to simulate sunlight-driven breakdown.

- Ecotoxicology : Test effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. How can researchers resolve discrepancies between experimental and computational data (e.g., elemental analysis vs. theoretical values)?

Q. What experimental designs are recommended for long-term toxicity studies?

- Rodent models : Administer the compound orally or intravenously to rats/mice over 6–12 months. Monitor organ histopathology, serum biomarkers (e.g., ALT, creatinine), and behavioral changes.

- Dose-response curves : Use at least three dose levels (low, medium, high) plus a control group.

- Statistical analysis : Apply ANOVA with post-hoc tests to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。